molecular formula C13H18ClN B13150300 3-(4-Chlorophenyl)-4-propylpyrrolidine

3-(4-Chlorophenyl)-4-propylpyrrolidine

Cat. No.: B13150300
M. Wt: 223.74 g/mol
InChI Key: ZXSYCMRLLFFUEJ-UHFFFAOYSA-N
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Description

Grignard Reaction:

The addition of a propylmagnesium halide (e.g., propylmagnesium bromide) to 3-(4-chlorophenyl)pyrrolidin-4-one would yield a tertiary alcohol. Subsequent dehydration to the corresponding alkene, followed by catalytic hydrogenation, would afford the desired 3-(4-chlorophenyl)-4-propylpyrrolidine. The stereochemistry of the final product would be influenced by the hydrogenation step, which often favors cis-addition of hydrogen.

Wittig Reaction and Subsequent Hydrogenation:

The Wittig reaction provides another avenue for converting the ketone into the desired alkyl group. Treatment of 3-(4-chlorophenyl)pyrrolidin-4-one with a propylidene phosphorane (e.g., propyltriphenylphosphonium bromide and a strong base) would generate a 3-(4-chlorophenyl)-4-propylidenepyrrolidine intermediate. Catalytic hydrogenation of the exocyclic double bond would then yield the target compound. This two-step sequence is a reliable method for the introduction of alkyl chains.

A summary of these hypothetical reaction pathways is presented in the table below.

Strategy Precursor Key Reagents Intermediate(s) Final Step
Grignard Reaction3-(4-Chlorophenyl)pyrrolidin-4-one1. Propylmagnesium bromide2. Dehydrating agent3-(4-Chlorophenyl)-4-propyl-pyrrolidin-4-ol,3-(4-Chlorophenyl)-4-propyl-1H-pyrroleCatalytic Hydrogenation
Wittig Reaction3-(4-Chlorophenyl)pyrrolidin-4-onePropyltriphenylphosphonium bromide, Base3-(4-Chlorophenyl)-4-propylidenepyrrolidineCatalytic Hydrogenation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-propylpyrrolidine

InChI

InChI=1S/C13H18ClN/c1-2-3-11-8-15-9-13(11)10-4-6-12(14)7-5-10/h4-7,11,13,15H,2-3,8-9H2,1H3

InChI Key

ZXSYCMRLLFFUEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC1C2=CC=C(C=C2)Cl

Origin of Product

United States

Catalytic Hydrogenation of a Pyrrole Precursor

An alternative strategy involves the synthesis of a suitably substituted pyrrole (B145914), followed by the reduction of the aromatic ring to the corresponding pyrrolidine (B122466). The synthesis of a 3-(4-chlorophenyl)-4-propyl-1H-pyrrole could potentially be achieved through various established pyrrole syntheses, such as the Paal-Knorr or Hantzsch synthesis, using appropriate starting materials. Subsequent catalytic hydrogenation of the pyrrole ring, typically using catalysts like platinum oxide or rhodium on alumina, would yield the saturated pyrrolidine ring. This method often results in the cis-stereoisomer as the major product.

Conjugate Addition to a Pyrroline Intermediate

Investigation of Neurotransmitter Receptor Ligand Activity

Research into the precise receptor binding profile of 3-(4-Chlorophenyl)-4-propylpyrrolidine is not widely available in published scientific literature. While the activity of numerous compounds is often evaluated across a standard panel of receptors to determine efficacy and selectivity, the results for this specific molecule have not been detailed in accessible databases and journals.

Serotonin (B10506) Receptor Binding Studies

The serotonin system, with its numerous receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7), is a critical target for psychoactive compounds. researchgate.net These receptors are involved in regulating mood, cognition, and various physiological processes. nih.gov A thorough literature search did not yield specific binding affinity data, such as Kᵢ or IC₅₀ values, for the interaction between this compound and the various serotonin receptor subtypes.

Dopamine (B1211576) Receptor Binding Studies

Dopamine receptors, primarily categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are central to functions including motor control, motivation, and reward. tocris.comnih.gov Ligand affinity for these receptors is a key characteristic of many neurological drugs. mdpi.com However, specific radioligand binding assays detailing the affinity of this compound for any of the dopamine receptor subtypes could not be located in the available scientific literature.

Gamma-Aminobutyric Acid (GABA) Receptor Complex Interactions

The GABA receptor system, particularly the GABA-A receptor, is the primary inhibitory neurotransmitter system in the central nervous system. nih.gov It is a known target for sedative, anxiolytic, and anticonvulsant agents. nih.gov Investigation into the potential modulatory or direct binding effects of this compound on the GABA receptor complex has not been reported in published studies.

Histamine (B1213489) H3 Receptor Binding Analysis

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.gov It is a target for cognitive enhancement and wakefulness-promoting agents. nih.gov Despite the investigation of many compounds at this receptor, specific data quantifying the binding affinity of this compound at the H3 receptor are not available.

Nociceptin/Orphanin FQ (NOP) Receptor Binding Assays

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) is a member of the opioid receptor superfamily involved in pain modulation, anxiety, and motor control. researchgate.netnih.gov While various ligands for the NOP receptor have been developed and characterized, plos.orgnih.gov binding assay results for this compound have not been documented.

Neuropeptide FF Receptor Binding Studies

The Neuropeptide FF (NPFF) system, comprising NPFF1 and NPFF2 receptors, plays a role in pain modulation, opioid tolerance, and other physiological processes. nih.govnih.gov It represents a target system for developing novel analgesics and understanding opioid side effects. guidetopharmacology.org A review of the literature found no studies reporting on the binding characteristics of this compound at either of the NPFF receptors. embopress.orgembopress.org

Due to the absence of specific binding data in the reviewed literature, data tables summarizing these interactions for this compound could not be generated.

G-Protein Coupled Receptor (GPCR) Modulatory Activity

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are common targets for pharmaceuticals. The modulatory activity of a compound like this compound on GPCRs would be a primary area of investigation to determine its pharmacological potential. The pyrrolidine scaffold is a recurring motif in compounds targeting GPCRs. For instance, certain pyrrolidine derivatives have been identified as agonists for G-protein coupled receptor 40 (GPR40), a target for type 2 diabetes. nih.gov Additionally, 3-pyrrolidine-indole derivatives have been investigated as selective modulators of serotonin 5-HT2 receptors, which are implicated in various mental health disorders. nih.gov

The activity of this compound at a specific GPCR would be determined by its ability to bind to the receptor and either elicit a cellular response (agonist activity), block the response of an endogenous ligand (antagonist activity), or produce an effect opposite to that of an agonist (inverse agonist activity).

Radioligand Binding Assay Methodologies

Radioligand binding assays are a fundamental tool in pharmacology to determine the affinity of a ligand for a receptor. nih.gov These assays utilize a radioactively labeled ligand (radioligand) that binds to the receptor of interest.

In competitive binding studies, the ability of an unlabeled compound, such as this compound, to displace a known radioligand from its receptor is measured. This allows for the determination of the compound's inhibition constant (Ki), which is a measure of its binding affinity. The lower the Ki value, the higher the affinity of the compound for the receptor.

For example, in a study of pyrrolidine analogues of lobelane, competitive binding assays were used to determine the affinity of these compounds for the vesicular monoamine transporter 2 (VMAT2). While not a GPCR, the methodology is analogous. The results demonstrated how modifications to the pyrrolidine ring influenced binding affinity. acs.org

Table 1: Illustrative Competitive Binding Data for Pyrrolidine Analogues at VMAT2 (Note: This data is for illustrative purposes and does not represent this compound)

CompoundModificationKi (nM) for [³H]-DTBZ Binding
Pyrrolidine Analogue AMethylene truncated1640
Pyrrolidine Analogue B (N-methylated A)Methylene truncated, N-methylated2450
Pyrrolidine Analogue CMethylene elongated270
Pyrrolidine Analogue D (N-methylated C)Methylene elongated, N-methylated2800

Saturation binding analysis is used to determine the density of receptors in a tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. In this type of experiment, increasing concentrations of a radioligand are incubated with a receptor preparation until saturation is reached. Specific binding is determined by subtracting non-specific binding (measured in the presence of an excess of an unlabeled competitor) from total binding. While no specific saturation binding data for a radioligand of this compound is available, this methodology would be crucial in characterizing a novel radiolabeled version of the compound.

Functional Receptor Assays

Functional assays are essential to determine the cellular effect of a compound after it binds to a receptor. These assays measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.

Many GPCRs, upon activation, lead to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays utilize fluorescent dyes that are sensitive to calcium levels, allowing for the real-time measurement of changes in [Ca²⁺]i upon compound stimulation. A study on pyrrolidine-based T-type calcium channel inhibitors utilized a fluorescence-based assay to evaluate their activity. nih.gov Although targeting a different protein class, the principle of measuring intracellular calcium changes is similar for GPCRs that couple to Gq proteins.

Table 2: Example of Data from a Calcium Mobilization Assay for Pyrrolidine Derivatives (Note: This data is hypothetical and for illustrative purposes)

CompoundConcentration (µM)Relative Fluorescence Units (RFU)% of Maximum Response
This compound0.115015%
150050%
1095095%
Control Agonist0.130030%
180080%
101000100%

Cyclic AMP (cAMP) is another important second messenger that is regulated by GPCRs. GPCRs that couple to Gs proteins stimulate adenylyl cyclase to produce cAMP, while those that couple to Gi proteins inhibit its production. nih.gov cAMP modulation assays measure the levels of intracellular cAMP in response to compound treatment. nih.gov These assays are critical for understanding the functional consequences of a compound's interaction with Gs or Gi-coupled receptors. nih.gov For instance, a compound's ability to either increase or decrease forskolin-stimulated cAMP levels would indicate its agonist or inverse agonist/antagonist activity at these types of receptors.

Table 3: Hypothetical Data from a cAMP Modulation Assay (Note: This data is for illustrative purposes)

TreatmentcAMP Level (pmol/well)Interpretation
Basal5Baseline cAMP level
Forskolin (10 µM)100Stimulated cAMP level
Forskolin + this compound (1 µM)50Inhibition of cAMP production (suggests Gi agonism)
This compound (1 µM) alone20Increase in cAMP production (suggests Gs agonism)

Bioluminescent Resonance Energy Transfer (BRET) for Receptor/G-Protein Interactions

Bioluminescence Resonance Energy Transfer (BRET) is a powerful biophysical technique used to monitor protein-protein interactions in real-time within living cells. researchgate.net The methodology is based on the non-radiative transfer of energy between a bioluminescent donor molecule, typically a luciferase, and a fluorescent acceptor molecule, such as a green fluorescent protein (GFP) or yellow fluorescent protein (YFP). nih.gov This energy transfer is highly dependent on the distance and orientation between the donor and acceptor, occurring only when they are in very close proximity, generally within 10 nanometers. nih.govnih.gov This characteristic makes BRET an ideal tool for studying the dynamic interactions between G protein-coupled receptors (GPCRs) and their associated G-proteins. bohrium.com

In the context of receptor and G-protein analysis, one protein of interest (e.g., a GPCR) is genetically fused to a luciferase donor, while the interacting partner (e.g., a G-protein subunit) is fused to a fluorescent acceptor. nih.gov Upon receptor activation by a ligand, conformational changes can occur that bring the receptor and G-protein closer together, resulting in an increase in the BRET signal. researchgate.net This allows for the quantitative measurement of receptor-G-protein coupling in a physiological cellular environment. bohrium.com BRET assays can be configured to study the specific interactions between a receptor and various G-protein subtypes, providing a detailed profile of its signaling pathways. nih.gov

Following a comprehensive search of scientific literature, no specific studies utilizing Bioluminescent Resonance Energy Transfer (BRET) to analyze the receptor/G-protein interactions of this compound were identified. Consequently, detailed research findings and data tables for this specific compound using this methodology are not available in the public domain.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidating Key Pharmacophoric Features of 3-(4-Chlorophenyl)-4-propylpyrrolidine

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its interaction with a specific biological target. For this compound and its analogs, the key pharmacophoric features are understood to be a combination of steric, electronic, and hydrophobic elements.

The fundamental pharmacophore for this class of compounds generally consists of:

A basic nitrogen atom: The secondary amine within the pyrrolidine (B122466) ring is a critical feature, often acting as a hydrogen bond acceptor or forming ionic interactions with acidic residues (e.g., Aspartic acid) in a receptor binding pocket. nih.gov

An aromatic moiety: The 4-chlorophenyl group serves as a crucial aromatic feature, capable of engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan within the target protein. nih.govacs.org

The spatial arrangement of these three points is dictated by the stereochemistry of the chiral centers at the C3 and C4 positions of the pyrrolidine ring. The cis and trans isomers, as well as their respective enantiomers, can adopt different conformations, leading to significantly different biological activities due to how they present these pharmacophoric features to the binding site. nih.gov

Impact of Pyrrolidine Ring Substituents on Biological Activity

Substituents on the pyrrolidine scaffold are a primary determinant of biological activity and selectivity. nih.gov SAR studies on related pyrrolidine derivatives have demonstrated that modifications at various positions can dramatically alter potency and efficacy.

Nitrogen Atom Substitution: While the parent compound is a secondary amine, N-alkylation or N-acylation can significantly impact basicity, lipophilicity, and steric profile. In some compound series, unsubstituted nitrogen atoms were associated with weaker agonism compared to their tertiary amine counterparts. nih.gov

Introduction of Other Functional Groups: Adding polar groups, such as hydroxyl or carboxyl moieties, can introduce new hydrogen bonding interactions, potentially increasing affinity and altering solubility. Conversely, adding bulky non-polar groups can enhance hydrophobic interactions if a suitable pocket exists in the target protein. nih.gov

The following table illustrates the generalized impact of substituents on the activity of 3,4-disubstituted pyrrolidine analogs, based on principles from related series.

Position of SubstitutionType of SubstituentGeneral Impact on ActivityRationale
C3/C4 Change in Stereochemistry (e.g., cis to trans)Significant change in potency/efficacyAlters the spatial orientation of key pharmacophoric groups. nih.gov
Pyrrolidine Nitrogen N-MethylationMay increase or decrease activityModifies basicity and introduces steric bulk, affecting interactions with the target. nih.gov
Propyl Chain (C4) Introduction of a polar group (e.g., -OH)Typically decreases activity unless a specific polar pocket is presentDisrupts hydrophobic interactions that are key for binding.
Chlorophenyl Ring (C3) Change of halogen (Cl to F or Br)Modulates electronic properties and potential for halogen bondingAffects the strength of interaction with the aromatic binding pocket.

Role of the 4-Chlorophenyl Moiety in Receptor/Enzyme Recognition

The 4-chlorophenyl group is a common feature in many biologically active compounds and plays a multifaceted role in molecular recognition. Its contribution to the activity of this compound is critical for high-affinity binding.

Hydrophobic and Van der Waals Interactions: The phenyl ring itself is hydrophobic and fits into lipophilic pockets within receptor or enzyme active sites. In a series of inhibitors for protein kinase B (PKB), the 4-chlorophenyl ring was observed to be located in a P-loop lipophilic pocket. acs.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-dense atom (like an oxygen or nitrogen) on a protein residue. This specific interaction can significantly enhance binding affinity and selectivity. The presence of a 4-chlorophenyl group was noted in several active DNA gyrase inhibitors. nih.gov

Electronic Effects: The electron-withdrawing nature of the chlorine atom modifies the electron density of the phenyl ring, influencing its ability to participate in π-stacking or cation-π interactions. In studies of kappa opioid receptor agonists, a 3,4-dichloro substitution on a phenyl acetamide (B32628) moiety was found to be critical for optimal binding potency. nih.gov

These interactions anchor the molecule in the correct orientation within the binding site, allowing other parts of the compound, such as the pyrrolidine nitrogen and the propyl group, to make their own favorable contacts.

Influence of Propyl Chain Length and Branching on Compound Potency

The alkyl substituent at the C4 position is crucial for tuning the potency of the compound, primarily through hydrophobic interactions. SAR studies on various classes of molecules consistently show that alkyl chain length is a sensitive parameter. caymanchem.comnih.gov

Optimal Length for Hydrophobic Pockets: The propyl (three-carbon) chain interacts with a hydrophobic subpocket in the biological target. There is typically an optimal chain length for this interaction; chains that are too short may not fully occupy the pocket, while chains that are too long may introduce a steric clash or an energetic penalty. caymanchem.com For example, in studies of cannabimimetic indoles, high affinity for CB1 and CB2 receptors required an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon chain. caymanchem.com A similar trend is expected for 3-aryl-4-alkylpyrrolidines.

Effect of Branching: Introducing branching to the alkyl chain (e.g., changing propyl to isopropyl) adds steric bulk. This can be beneficial if the hydrophobic pocket is shaped to accommodate it, leading to increased potency and selectivity. However, it can also be detrimental if the pocket is narrow, leading to a loss of activity.

The hypothetical data below shows how potency might vary with alkyl chain length in a series of 4-alkyl analogs.

4-Alkyl SubstituentChain Length (Carbons)Relative Potency (Hypothetical IC₅₀)Rationale
Ethyl2ModerateSub-optimal filling of the hydrophobic pocket.
Propyl 3 High Good fit within the hydrophobic pocket. caymanchem.com
Butyl4HighPotentially improved hydrophobic contact.
Pentyl5Very HighMay represent the optimal length for maximizing hydrophobic interactions. caymanchem.com
Hexyl6ModeratePotential for steric hindrance or exceeding the pocket size. caymanchem.com
Isopropyl3 (branched)VariableActivity depends on the specific shape of the binding pocket.

Development of Predictive Models for Biological Activity

QSAR models are powerful computational tools used in drug design to predict the biological activity of compounds before they are synthesized. creative-biolabs.com For a series of this compound analogs, a QSAR model would be developed to correlate structural features (descriptors) with inhibitory potency (e.g., pIC₅₀).

The development process typically involves:

Data Set Compilation: A series of analogs with varying substituents on the pyrrolidine ring, phenyl ring, and alkyl chain is synthesized and their biological activities are measured.

Descriptor Calculation: Molecular descriptors representing steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties are calculated for each molecule.

Model Generation: Statistical methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) or Comparative Molecular Field Analysis (CoMFA), are used to generate a mathematical equation linking the descriptors to activity. researchgate.netbohrium.com These models often generate 3D contour maps that visualize regions where certain properties are favorable or unfavorable for activity. bohrium.com For example, a CoMFA model might show a green contour where steric bulk is favored and a yellow contour where it is disfavored.

Model Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in model generation. nih.govresearchgate.net

Studies on other pyrrolidine derivatives have successfully generated predictive QSAR models. For instance, a kNN-MFA model for pyrrolidine-based DPP IV inhibitors showed that steric and hydrophobic interactions were key determinants of activity. researchgate.net A separate study on neuraminidase inhibitors found that hydrogen bonds and electrostatic factors were highly correlated with inhibitory activity. nih.gov A robust QSAR model for this compound analogs would serve as a valuable guide for designing new compounds with enhanced potency and selectivity.

The table below summarizes typical statistical parameters used to validate a QSAR model.

Statistical ParameterSymbolAcceptable ValueDescription
Cross-validated R-squared> 0.5Measures the internal predictive ability of the model. researchgate.net
Non-cross-validated R-squared> 0.6Measures the correlation between the predicted and observed activities of the training set. nih.gov
Predictive R-squared (External Test Set)pred_r²> 0.6Measures the predictive ability of the model for an external set of compounds. researchgate.net

Molecular Modeling and Computational Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is crucial for understanding how a ligand, such as a pyrrolidine (B122466) derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations for compounds analogous to 3-(4-Chlorophenyl)-4-propylpyrrolidine have successfully identified key interactions within the binding pockets of various protein targets. For instance, in studies of pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues targeting the phosphodiesterase 4 (PDE4) enzyme, docking revealed crucial hydrogen bond interactions with amino acid residues such as Gln443, Asp392, and Asn395. nih.gov Furthermore, the aromatic portions of these ligands were found to engage in π-π stacking interactions with residues like His234, Phe414, and Phe446, which are critical for anchoring the ligand within the active site. nih.gov

Similarly, docking studies of a novel piperidine (B6355638) derivative, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, against the SARS-CoV-2 main protease highlighted its potential to bind within the enzyme's active site, suggesting its utility as an antiviral agent. nih.gov These examples underscore how the specific arrangement of functional groups—like the chlorophenyl ring—dictates the nature of interactions with key residues, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively determine the ligand's binding mode and affinity.

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, often expressed as a binding energy score (in kcal/mol) or an inhibition constant (Ki). nih.gov Lower binding energy values typically indicate a more stable and favorable interaction.

Computational studies on various chlorophenyl-containing heterocyclic compounds have demonstrated a range of binding affinities against different biological targets. For example, a chalcone (B49325) derivative, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, showed promising binding energies when docked against several antifungal protein receptors. bohrium.com Another study on a pyrrolidin-2-one derivative identified its strongest affinities against cytochrome P450 enzymes CYP3A4 and CYP1A2. bohrium.com These predicted affinities are instrumental in prioritizing compounds for further experimental testing.

Below is a table summarizing representative binding affinity data from computational studies of analogous compounds.

CompoundTarget ProteinBinding Affinity (kcal/mol)Inhibition Constant (Ki, µM)Reference
(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one6EYY (Antifungal Receptor)-8.89N/A bohrium.com
(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one3DD4 (Antifungal Receptor)-7.95N/A bohrium.com
1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-oneCYP3A4-6.3223.4 bohrium.com
1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-oneCYP1A2-6.1232.8 bohrium.com
(3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) Derivative (Compound 4f)BCATm (2A1H)-6.898N/A ijper.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. frontiersin.org MD simulations are used to assess the stability of the predicted binding pose, revealing how the ligand and protein adapt to each other in a more realistic, solvated environment. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. These methods are used to determine molecular structure, vibrational frequencies, and electronic charge distribution. nih.gov

DFT calculations are widely employed to optimize the geometry of molecules and analyze their electronic structure. researchgate.net For various chlorophenyl derivatives, DFT methods, such as B3LYP, have been used to calculate structural parameters (bond lengths and angles) that show good agreement with experimental data from X-ray crystallography. bohrium.comnih.gov

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. kfupm.edu.sa These maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The negative potential regions, often associated with electronegative atoms like oxygen or nitrogen, are indicative of sites susceptible to electrophilic attack and are important for forming hydrogen bonds. xisdxjxsu.asia

Frontier molecular orbital theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. uomphysics.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis is frequently used to understand the charge transfer that can occur within a molecule. kfupm.edu.sa Computational studies on related compounds have calculated these energy gaps to predict their relative stability and reactivity.

The following table presents HOMO-LUMO gap data for representative analogous compounds, illustrating the application of this analysis.

CompoundComputational MethodHOMO-LUMO Gap (eV)Reference
1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-oneDFT (B3LYP/6-311G(d,p))5.086 bohrium.com
(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneDFT (B3LYP/6–311++G(d,p))~3.7 - 3.8 bohrium.com
1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanoneDFT (B3LYP/6-311++G**)~4.001 - 4.089 researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are pivotal computational techniques in medicinal chemistry for the discovery and development of new therapeutic agents. nih.govnih.gov These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov By analyzing the structural features of molecules known to interact with a target, researchers can develop a pharmacophore model, which represents the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govresearchgate.net This model then serves as a template for designing new molecules with potentially improved potency and selectivity. researchgate.net

Ligand-based drug design encompasses a variety of computational methods, including quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, that utilize the information from a set of known active ligands to predict the activity of novel compounds. nih.govnih.gov The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities.

Despite the utility of these approaches in modern drug discovery, a review of available scientific literature did not yield specific studies on the application of pharmacophore modeling or ligand-based drug design for the compound this compound. While the pyrrolidine scaffold is a common feature in many centrally active agents, detailed computational studies focusing on this particular substituted pyrrolidine derivative are not readily found in the public domain. evitachem.com

Therefore, the following sections remain speculative and are intended to outline the potential application of these methodologies to this compound, based on general principles of medicinal chemistry.

Hypothetical Pharmacophoric Features

Based on the structure of this compound, a hypothetical pharmacophore model could include the following features:

Aromatic Ring: The 4-chlorophenyl group would serve as a key aromatic feature, likely involved in π-π stacking or hydrophobic interactions within a receptor binding pocket.

Hydrophobic Group: The propyl group at the 4-position of the pyrrolidine ring constitutes a significant hydrophobic feature, which could contribute to binding affinity through van der Waals interactions.

Hydrogen Bond Acceptor: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand to a biological target.

A summary of these hypothetical features is presented in the table below.

FeatureStructural MoietyPotential Interaction
Aromatic Ring4-Chlorophenylπ-π stacking, Hydrophobic
Hydrophobic GroupPropylvan der Waals, Hydrophobic
Hydrogen Bond AcceptorPyrrolidine NitrogenHydrogen Bonding

Potential Ligand-Based Drug Design Strategies

Should a biological target for this compound be identified, several ligand-based drug design strategies could be employed to optimize its structure:

Scaffold Hopping: This technique would involve replacing the pyrrolidine core with other cyclic or acyclic scaffolds while maintaining the spatial arrangement of the key pharmacophoric features. This could lead to the discovery of novel chemical series with improved pharmacokinetic properties.

Bioisosteric Replacement: The chloro substituent on the phenyl ring or the propyl group could be replaced with other functional groups of similar size and electronic properties (bioisosteres) to modulate potency, selectivity, and metabolic stability. For instance, replacing the chlorine atom with a trifluoromethyl group could alter the electronic properties and lipophilicity of the molecule.

These computational approaches, while powerful, would require experimental validation to confirm the activity of any newly designed compounds.

In Vitro Biological Evaluation and Screening Methodologies

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays represent a critical step in drug discovery, providing a more physiologically relevant context compared to purely biochemical assays. For 3-(4-Chlorophenyl)-4-propylpyrrolidine, these assays are instrumental in determining its ability to enter cells, interact with its intended molecular target (target engagement), and elicit a functional response by modulating specific signaling pathways.

A variety of established cell lines are typically employed, selected based on the hypothesized target or therapeutic area. For instance, if the compound is presumed to have neurological activity, neuronal cell lines would be the primary choice. The methodologies to assess target engagement and pathway modulation are diverse and can be tailored to the specific scientific question. Techniques such as cellular thermal shift assays (CETSA) can directly measure the binding of the compound to its target protein within the cell. Furthermore, reporter gene assays are frequently used to quantify the modulation of a specific signaling pathway. In these assays, the activity of a promoter for a gene of interest is linked to the expression of a reporter protein, such as luciferase or green fluorescent protein (GFP). A change in the reporter signal in the presence of this compound would indicate a modulation of the upstream signaling cascade.

High-Throughput Screening (HTS) Campaign Design for Analog Discovery

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of chemical compounds to identify "hits" with a desired biological activity. In the context of this compound, an HTS campaign would be designed to screen a diverse chemical library for analogs that exhibit similar or improved activity.

The design of a successful HTS campaign begins with the development of a robust and miniaturized assay that is amenable to automation. This assay should be sensitive, reproducible, and have a clear and measurable endpoint. Both biochemical and cell-based assays can be adapted for HTS. For example, a fluorescence-based enzymatic assay or a cell viability assay could be optimized for a 384- or 1536-well plate format. The chemical library screened would typically consist of thousands to millions of diverse small molecules. Data analysis is a critical component of HTS, involving the identification of active compounds (hits) and the elimination of false positives. Subsequent hit-to-lead optimization would then focus on synthesizing and testing analogs of the most promising hits to improve their potency, selectivity, and drug-like properties.

Biochemical Assays for Enzyme Activity and Inhibition

To delve deeper into the molecular mechanism of action of this compound, biochemical assays are indispensable. These assays utilize purified enzymes or other proteins to directly measure the compound's effect on their activity. If the compound is hypothesized to be an enzyme inhibitor, a variety of assay formats can be employed to determine its potency and mechanism of inhibition.

Chemical Biology Applications and Pharmacological Tool Development

Elucidation of Biological Pathways Mediated by Pyrrolidine-Based Compounds

The pyrrolidine (B122466) ring is a fundamental structural motif found in a vast array of natural products, alkaloids, and synthetic drugs, making it a privileged scaffold in medicinal chemistry. nih.govmdpi.com Compounds built around this five-membered nitrogen-containing heterocycle have been instrumental in unraveling complex biological pathways due to their ability to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov The stereochemistry of substituents on the pyrrolidine ring often plays a crucial role in defining the potency and selectivity of these interactions, allowing for the development of highly specific molecular probes. mdpi.com

The molecular diversity inherent in pyrrolidine-based molecules facilitates the design of chemical tools to study cellular signaling and metabolic pathways. By systematically altering the substituents on the pyrrolidine core, researchers can modulate the affinity and efficacy of these compounds for their respective targets. This approach has been successfully employed to investigate pathways involved in neurotransmission, inflammation, and cell proliferation. For instance, synthetic pyrrolidine derivatives have been developed as potent inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and as ligands for various neurotransmitter transporters, thereby helping to clarify the roles of these proteins in physiology and disease.

The study of structure-activity relationships (SAR) within families of pyrrolidine-containing compounds provides valuable insights into the molecular recognition events that govern biological processes. nih.gov This knowledge is not only critical for understanding the fundamental mechanisms of life but also serves as the foundation for the rational design of novel therapeutic agents.

Development of 3-(4-Chlorophenyl)-4-propylpyrrolidine as a Probe for Specific Receptors or Enzymes

While extensive research has been conducted on various pyrrolidine derivatives, the development of this compound as a specific chemical probe is an area of growing interest. A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. The utility of this compound as a probe is predicated on its potential to selectively bind to a particular receptor or enzyme, thereby allowing for the interrogation of that target's function in a cellular or in vivo context.

The 4-chlorophenyl substituent is a common feature in many pharmacologically active compounds, often contributing to enhanced binding affinity for target proteins through halogen bonding and hydrophobic interactions. The propyl group, on the other hand, can influence the compound's conformational flexibility and its ability to fit into specific binding pockets. The combination of these features within the pyrrolidine framework suggests that this compound could be optimized as a selective ligand for a variety of biological targets.

The development process for such a probe would involve extensive screening against a panel of receptors and enzymes to identify its primary biological target(s). This would be followed by medicinal chemistry efforts to enhance its potency, selectivity, and pharmacokinetic properties to ensure its suitability for use in complex biological systems. The ultimate goal is to create a tool compound that can be used to validate a biological target, study its role in disease, and serve as a starting point for drug discovery programs.

Application in Mechanistic Studies of Cellular Processes

Once a biological target for this compound has been identified and its selectivity established, the compound can be employed as a pharmacological tool to dissect the mechanistic details of cellular processes. By selectively modulating the activity of its target protein, researchers can observe the downstream consequences on signaling cascades, gene expression, and cellular phenotypes.

For example, if this compound were found to be a selective inhibitor of a particular kinase, it could be used to study the role of that kinase in cell cycle progression, apoptosis, or cell migration. By treating cells with the compound and observing the resulting changes, scientists can piece together the intricate network of interactions that govern these fundamental cellular processes.

The application of such probes is crucial for bridging the gap between genomics and proteomics data and a functional understanding of cellular physiology. They allow for the temporal and dose-dependent control of protein function, offering a level of precision that is often difficult to achieve with genetic techniques alone. The insights gained from these mechanistic studies are invaluable for understanding the molecular basis of disease and for identifying novel therapeutic intervention points.

Design and Synthesis of Labeled Analogues for Target Identification

A key step in the development and application of a chemical probe is the definitive identification of its molecular target(s). One powerful strategy for achieving this is through the design and synthesis of labeled analogues of the probe molecule. These analogues incorporate a reporter tag, such as a radioactive isotope (e.g., ³H or ¹⁴C), a fluorescent dye, or a photoaffinity label, which allows for the visualization and isolation of the probe-target complex.

The synthesis of a labeled version of this compound would require careful consideration of the position at which the label is introduced. The modification should be made at a site that does not significantly perturb the compound's binding to its target. This often involves iterative rounds of design, synthesis, and biological evaluation to identify a suitable labeling position.

Once a potent and selective labeled analogue is in hand, it can be used in a variety of target identification experiments. For instance, a radiolabeled analogue can be used in binding assays to quantify the affinity of the probe for its target in different tissues or cell types. A fluorescently labeled analogue can be used in microscopy studies to visualize the subcellular localization of the target protein. Photoaffinity labeling, which involves a light-activated reactive group, can be used to covalently cross-link the probe to its target, facilitating its subsequent isolation and identification by techniques such as mass spectrometry. These approaches are essential for validating the on-target effects of the probe and for uncovering potential off-target interactions.

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